molecular formula C11H14BN3O3 B572883 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine CAS No. 1218790-54-5

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine

Cat. No. B572883
M. Wt: 247.061
InChI Key: WWVCWPSNDSQGJQ-UHFFFAOYSA-N
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Description

The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a 1,2,5-oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, two carbon atoms, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and 1,2,5-oxadiazole rings, as well as the tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in coupling reactions, such as the Suzuki-Miyaura coupling mentioned earlier .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine and 1,2,5-oxadiazole rings could potentially influence its reactivity .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Optimized Synthesis for Medicinal Compounds : The compound has been applied in the optimized synthesis of medicinally important compounds, such as 3-(hetero)aryl pyrazolo[1,5-a]pyridines, through Suzuki coupling. These compounds have significant potential in drug development due to their varied medicinal properties (Bethel et al., 2012).

  • Anticancer Agent Synthesis : Research has highlighted the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, demonstrating the potential of boronic ester intermediates in the development of novel therapeutic molecules (Redda & Gangapuram, 2007).

Materials Science and Catalysis

  • Crystal Structure and DFT Study : The structural and electronic properties of compounds containing the 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been extensively studied, revealing insights into their potential applications in materials science. These studies involve X-ray diffraction, DFT calculations, and analysis of molecular electrostatic potential, providing foundational knowledge for the design of new materials with desirable properties (Huang et al., 2021).

  • Development of Bifunctional Building Blocks : The compound serves as a new unexpected bifunctional building block for combinatorial chemistry, expanding the toolkit available for the synthesis of complex molecules with potential applications ranging from pharmaceuticals to materials science (Sopková-de Oliveira Santos et al., 2003).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or in various types of chemical reactions .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BN3O3/c1-10(2)11(3,4)17-12(16-10)7-5-8-9(13-6-7)15-18-14-8/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVCWPSNDSQGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NON=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657263
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyridine

CAS RN

1218790-54-5
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,5]oxadiazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1218790-54-5
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